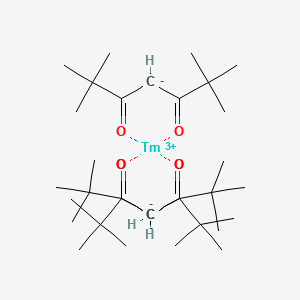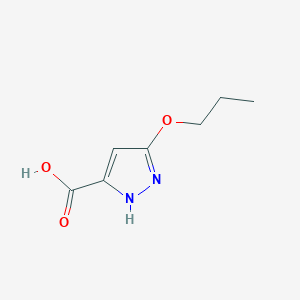
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorobenzofuran moiety attached to a pyrrolidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving fluorinated aromatic compounds.
Construction of the Pyrrolidine Ring: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.
Coupling Reactions: The benzofuran and pyrrolidine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Rel-(3R,4S)-4-(6-chlorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Rel-(3R,4S)-4-(6-methylbenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Eigenschaften
Molekularformel |
C13H10FNO4 |
|---|---|
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
(3R,4S)-4-(6-fluoro-1-benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-6(1-2-19-10)3-7(9)8-5-15-12(16)11(8)13(17)18/h1-4,8,11H,5H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
InChI-Schlüssel |
IQVMKNRMOUXQJU-LDYMZIIASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
Kanonische SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)

![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)

